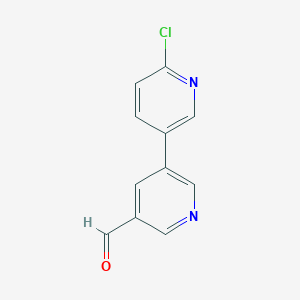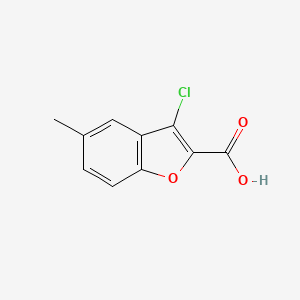
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the palladium-catalyzed cross-coupling reaction, which can be used to form biaryl compounds .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using efficient catalytic processes. These methods aim to maximize yield and minimize side reactions, often employing microwave-assisted synthesis for better efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the benzofuran ring.
Reduction: This can modify the existing functional groups, potentially altering the compound’s biological activity.
Substitution: Common in benzofuran chemistry, substitution reactions can introduce new substituents to the benzofuran ring.
Common Reagents and Conditions
Palladium-catalyzed cross-coupling: Often used for forming biaryl compounds.
Basic conditions: Used for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions typically yield biaryl compounds .
Aplicaciones Científicas De Investigación
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific biological activity being investigated. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups can enhance its biological activity compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C10H7ClO3 |
|---|---|
Peso molecular |
210.61 g/mol |
Nombre IUPAC |
3-chloro-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4H,1H3,(H,12,13) |
Clave InChI |
YPVMIBYVCKYRGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


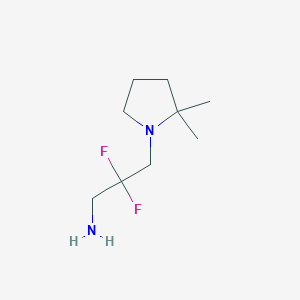
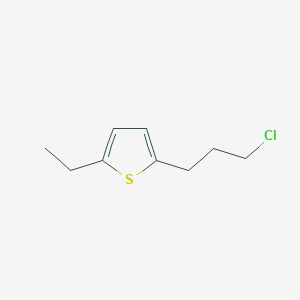
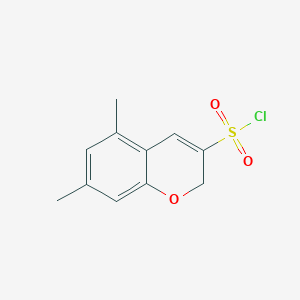
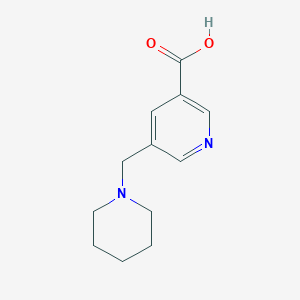
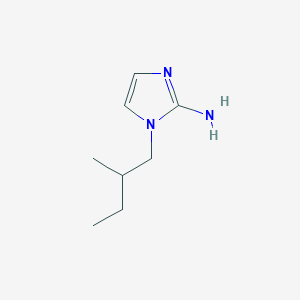
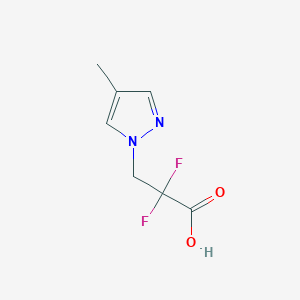
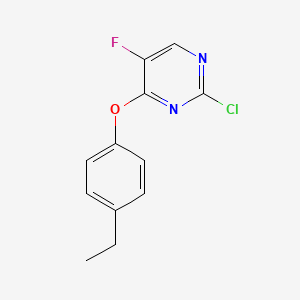
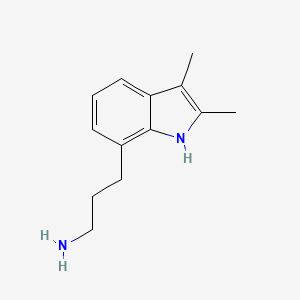
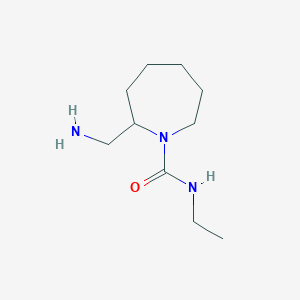


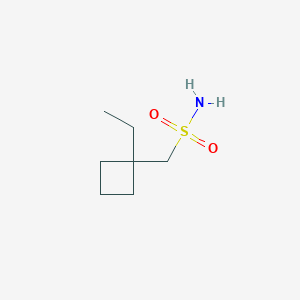
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
